molecular formula C₉₁H₁₃₀N₂₂O₂₃ B612769 (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid CAS No. 146340-20-7

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Cat. No.: B612769
CAS No.: 146340-20-7
M. Wt: 1900.14
Attention: For research use only. Not for human or veterinary use.
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Description

Activated Protein C (390-404), human is a peptide of the activated protein C (a vitamin K-dependent serine protease), potently inhibits APC anticoagulant activity.

Biochemical Analysis

Biochemical Properties

Activated protein C (390-404) (human) is essential for the anticoagulant activity of activated protein C. This peptide fragment interacts with various biomolecules, including the macromolecular substrates Factors Va and VIIIa. These interactions are primarily inhibitory, as activated protein C (390-404) (human) inhibits the anticoagulant activity of activated protein C by binding to these factors and preventing their proteolytic inactivation .

Cellular Effects

Activated protein C (390-404) (human) influences several cellular processes, particularly those related to coagulation and inflammation. It has been shown to protect cells from damage and clotting by interacting with the endothelial protein C receptor on the surface of cardiac muscle cells. This interaction stimulates the production of adenosine triphosphate and regulates subsequent cell communication, thereby reducing inflammation, preventing apoptosis, and maintaining cellular homeostasis .

Molecular Mechanism

The molecular mechanism of activated protein C (390-404) (human) involves its binding interactions with various biomolecules. It exerts its effects by inhibiting the anticoagulant activity of activated protein C through the proteolytic inactivation of Factors Va and VIIIa. Additionally, activated protein C (390-404) (human) interacts with the endothelial protein C receptor, which stimulates adenosine triphosphate production and regulates cell communication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of activated protein C (390-404) (human) can change over time. The stability and degradation of this peptide fragment are crucial factors in its long-term effects on cellular function. Studies have shown that activated protein C (390-404) (human) remains stable for up to two years when stored at -80°C and for one year at -20°C. In solvent, it remains stable for six months at -80°C and for one month at -20°C .

Dosage Effects in Animal Models

The effects of activated protein C (390-404) (human) vary with different dosages in animal models. At lower dosages, it effectively inhibits the anticoagulant activity of activated protein C without causing adverse effects. At higher dosages, it may lead to toxic or adverse effects, including disruptions in coagulation and inflammation pathways .

Metabolic Pathways

Activated protein C (390-404) (human) is involved in metabolic pathways related to coagulation and inflammation. It interacts with enzymes such as thrombin and cofactors like thrombomodulin, which are essential for its activation and function. These interactions influence metabolic flux and metabolite levels, particularly those related to coagulation .

Transport and Distribution

Within cells and tissues, activated protein C (390-404) (human) is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, particularly in endothelial cells and cardiac muscle cells. The peptide fragment’s distribution is crucial for its anticoagulant and cytoprotective functions .

Subcellular Localization

Activated protein C (390-404) (human) is localized in specific subcellular compartments, including the cell membrane and cytoplasm. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments. These modifications ensure that activated protein C (390-404) (human) exerts its effects precisely where needed .

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C91H130N22O23/c1-10-49(8)75(88(133)108-69(90(135)136)39-55-42-96-45-100-55)112-84(129)67(38-54-41-98-61-17-12-11-16-59(54)61)105-82(127)68(40-72(120)121)106-80(125)64(34-46(2)3)103-81(126)65(36-52-22-28-57(117)29-23-52)104-78(123)63(19-15-33-97-91(94)95)101-85(130)70(44-114)109-87(132)74(48(6)7)111-79(124)62(18-13-14-32-92)102-89(134)76(50(9)115)113-83(128)66(37-53-24-30-58(118)31-25-53)107-86(131)73(47(4)5)110-71(119)43-99-77(122)60(93)35-51-20-26-56(116)27-21-51/h11-12,16-17,20-31,41-42,45-50,60,62-70,73-76,98,114-118H,10,13-15,18-19,32-40,43-44,92-93H2,1-9H3,(H,96,100)(H,99,122)(H,101,130)(H,102,134)(H,103,126)(H,104,123)(H,105,127)(H,106,125)(H,107,131)(H,108,133)(H,109,132)(H,110,119)(H,111,124)(H,112,129)(H,113,128)(H,120,121)(H,135,136)(H4,94,95,97)/t49-,50+,60-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-,74-,75-,76-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIJLOHGIXGMAB-AFKMJAFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC6=CC=C(C=C6)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C91H130N22O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1900.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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